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molecular formula C14H17NO B8307053 (2-Aminocyclohex-1-en-1-yl)(4-methylphenyl)methanone CAS No. 87908-58-5

(2-Aminocyclohex-1-en-1-yl)(4-methylphenyl)methanone

Cat. No. B8307053
M. Wt: 215.29 g/mol
InChI Key: RGCSVOFDXZBQKX-UHFFFAOYSA-N
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Patent
US04540690

Procedure details

Ammonia gas was bubbled into a cooled flask containing a suspension mixture of 2-p-toluoylcyclohexanone (21.6 g, 0.1 mole) and 8.8 g (0.11 mole) of ammonium nitrate until 17 g (1 mole) of ammonia was absorbed. The flask was stoppered and the mixture stirred for 30 min when a solution resulted. The flask and its mixture was allowed to stand overnight and the resulting brown solution was evaporated. The residue was extracted with boiling diethyl ether, 4×250 ml portions, filtered, and the extract was concentrated until crystallization began in the hot, and the mixture was allowed to cool. A total of 10 g of pale yellow needle crystals was obtained, mp 130°-131° C. A second crop of 6.35 g, mp 129°-130.5° C., for a total of 76% yield was obtained. The UV, mass spectrum and NMR spectra were consistent with the sub-titled intermediate amine.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:16])[CH:6]=[CH:5][C:4]([C:7]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][C:10]2=O)=[O:8])=[CH:3][CH:2]=1.[N+:17]([O-])([O-])=O.[NH4+].N>>[C:1]1([CH3:16])[CH:6]=[CH:5][C:4]([C:7]([C:9]2[CH2:14][CH2:13][CH2:12][CH2:11][C:10]=2[NH2:17])=[O:8])=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)C1C(CCCC1)=O)C
Name
Quantity
8.8 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Name
Quantity
17 g
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 30 min when a solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ammonia gas was bubbled into a cooled flask
ADDITION
Type
ADDITION
Details
containing
CUSTOM
Type
CUSTOM
Details
was absorbed
CUSTOM
Type
CUSTOM
Details
resulted
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the resulting brown solution was evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with boiling diethyl ether, 4×250 ml portions
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the extract was concentrated until crystallization
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(=O)C1=C(CCCC1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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